1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
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Overview
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the tetrahydrothiophene ring: This step involves the cyclization of a suitable precursor in the presence of a sulfur source.
Oxidation: The tetrahydrothiophene ring is oxidized to form the 1,1-dioxide derivative.
Indole synthesis: The indole moiety is synthesized separately through a Fischer indole synthesis or other suitable methods.
Coupling reactions: The indole and tetrahydrothiophene derivatives are coupled using appropriate linkers and catalysts.
Formation of the pyridazine ring: The final step involves the cyclization to form the pyridazine ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the sulfur-containing ring.
Reduction: Reduction reactions can target the carbonyl groups or the sulfur dioxide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole and pyridazine rings can interact with enzymes or receptors, modulating their activity. The sulfur dioxide moiety may also play a role in the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,1-Dioxidotetrahydrothiophen-2-yl)-5-fluoropyrimidine-2,4(1H,3H)-dione
- 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride
Uniqueness
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C20H24N4O4S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-[2-(5-methylindol-1-yl)ethyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C20H24N4O4S/c1-14-2-4-18-15(12-14)6-9-23(18)10-8-21-20(26)17-3-5-19(25)24(22-17)16-7-11-29(27,28)13-16/h2,4,6,9,12,16H,3,5,7-8,10-11,13H2,1H3,(H,21,26) |
InChI Key |
VCJJFKIVEOJGMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=NN(C(=O)CC3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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